N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family of compounds . These compounds are N-heterocyclic and have significant impact in medicinal chemistry . They have attracted attention due to their photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines have been extensively studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Scientific Research Applications
Antitumor and Antimicrobial Activities
One study focused on the synthesis of novel N-arylpyrazole-containing enaminones as key intermediates. These intermediates led to the creation of substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and several other compounds. Significantly, some of these compounds exhibited cytotoxic effects against human breast and liver carcinoma cell lines, showing inhibition effects comparable to those of 5-fluorouracil. Additionally, the antimicrobial activity of selected compounds was evaluated, highlighting their potential in both anticancer and antimicrobial applications (S. Riyadh, 2011).
Cognitive Impairment Treatment in Neurodegenerative and Neuropsychiatric Diseases
Another avenue of research involved the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1). A clinical candidate, ITI-214, demonstrated picomolar inhibitory potency for PDE1 and showed good efficacy in vivo. This compound is currently in Phase I clinical development for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, and other disorders, highlighting its potential in addressing cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Peng Li et al., 2016).
Functional Fluorophores for Biological and Environmental Probing
Research into 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores revealed a method for synthesizing novel functional fluorophores through a microwave-assisted process. These compounds exhibited significant fluorescence and quantum yields, suggesting their utility as fluorescent probes for detecting biologically or environmentally relevant species. This development opens up new avenues for using these compounds in biological and environmental sensing applications (Juan C Castillo et al., 2018).
Kinase Inhibition for Therapeutic Applications
The synthesis and evaluation of 3-Phenylpyrazolo[3,4-d]pyrimidine-Peptide conjugates as Src kinase inhibitors represent another significant application. These conjugates, designed to improve inhibitory potency against active c-Src kinase, showed promising results. Specifically, two N-terminal substituted conjugates significantly inhibited polyE4Y phosphorylation by active c-Src, indicating potential therapeutic applications in diseases where Src kinase is implicated (Anil Kumar et al., 2007).
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-14-12-18(22-16-10-6-3-7-11-16)23-19(21-14)17(13-20-23)15-8-4-2-5-9-15/h2,4-5,8-9,12-13,16,22H,3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQQRLHSMLBUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
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